rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans
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Description
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride, trans (also known as rac-BPPSF) is a chiral sulfonamide compound that has been used in various scientific applications. It has been used in asymmetric synthesis, as a catalyst in organic synthesis, and as a reagent in biochemistry. Rac-BPPSF is a useful compound for researchers due to its high level of stereoselectivity, its ability to be used in a variety of reactions, and its low toxicity.
Scientific Research Applications
Lithium-Ion Batteries
(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride: has potential applications in lithium-ion batteries. These batteries are widely used in consumer electronics, medical devices, and electric vehicles due to their high energy density and power capabilities. The cathode material significantly influences battery performance. While lithium cobalt oxide (LiCoO₂) has been a common cathode material, alternative materials are being explored. The compound could serve as a cathode material, contributing to improved capacity retention, structural reversibility, and rate capability .
Adenosine Receptor Probes
Research on adenosine receptors benefits from chemical probes with high affinity and selectivity for specific receptor subtypes. “(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride” could potentially serve as a probe for studying adenosine receptors (A₁, A₂A, A₂B, and A₃). These receptors play crucial roles in various physiological processes, including neurotransmission, inflammation, and cardiovascular regulation .
Organic Synthesis
The compound’s unique structure makes it interesting for organic synthesis. Researchers can explore its reactivity and use it as a building block for creating more complex molecules. For example, it could be employed in the synthesis of other pyrrolidine derivatives or related compounds with diverse biological activities .
properties
IUPAC Name |
(3S,4R)-1-benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c18-22(20,21)17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHUSRXSULLPRW-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-1-Benzyl-4-phenylpyrrolidine-3-sulfonyl fluoride |
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